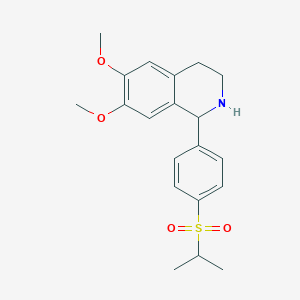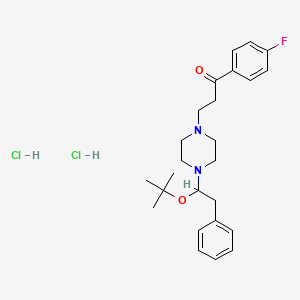
Piperazine, 1,4-dihexanoyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,4-dihexanoyl-: is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring Piperazine, 1,4-dihexanoyl- is characterized by the presence of hexanoyl groups attached to the nitrogen atoms of the piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1,4-dihexanoyl- typically involves the acylation of piperazine with hexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Piperazine+2Hexanoyl Chloride→Piperazine, 1,4-dihexanoyl-+2HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: Industrial production of Piperazine, 1,4-dihexanoyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Piperazine, 1,4-dihexanoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hexanoyl groups can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reagents like acyl chlorides or anhydrides are employed.
Major Products:
Oxidation: N-oxides of Piperazine, 1,4-dihexanoyl-.
Reduction: Piperazine derivatives with alcohol groups.
Substitution: Piperazine derivatives with different acyl or functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Piperazine, 1,4-dihexanoyl- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, Piperazine, 1,4-dihexanoyl- is studied for its potential as a pharmacological agent. It has shown promise in modulating biological pathways and interacting with specific protein targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical drugs. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, Piperazine, 1,4-dihexanoyl- is used in the production of polymers and materials with specific properties. Its incorporation into polymer chains can enhance material characteristics such as flexibility and durability.
Wirkmechanismus
The mechanism of action of Piperazine, 1,4-dihexanoyl- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Piperazine: The parent compound, which lacks the hexanoyl groups.
Piperazine, 1,4-diacetyl-: A similar compound with acetyl groups instead of hexanoyl groups.
Piperazine, 1,4-dibenzoyl-: A compound with benzoyl groups attached to the piperazine ring.
Uniqueness: Piperazine, 1,4-dihexanoyl- is unique due to the presence of hexanoyl groups, which impart specific chemical and physical properties. These properties can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other piperazine derivatives.
Eigenschaften
CAS-Nummer |
18903-09-8 |
|---|---|
Molekularformel |
C16H30N2O2 |
Molekulargewicht |
282.42 g/mol |
IUPAC-Name |
1-(4-hexanoylpiperazin-1-yl)hexan-1-one |
InChI |
InChI=1S/C16H30N2O2/c1-3-5-7-9-15(19)17-11-13-18(14-12-17)16(20)10-8-6-4-2/h3-14H2,1-2H3 |
InChI-Schlüssel |
FDZTWQOEIFKHDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)N1CCN(CC1)C(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)

![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)
![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)
